2-(3-Chlorophenyl)-1,3,4-oxadiazole
Overview
Description
2-(3-Chlorophenyl)-1,3,4-oxadiazole (or 2-CPO) is a heterocyclic compound that has been widely studied in the field of medicinal chemistry. It is a member of the oxadiazole family and is used in a variety of scientific research applications.
Scientific Research Applications
Synthesis Methods
Microwave Irradiation Synthesis : The synthesis of 2-aryl-1,3,4-oxadiazoles, including variations with 3-chlorophenyl, has been achieved using microwave irradiation, offering advantages like high yield, faster reaction rate, and simpler procedures compared to traditional methods (Li Zheng, 2004).
Green Synthetic Method : An eco-friendly protocol for synthesizing 2-aryl-1,3,4-oxadiazoles involves the use of hydrazides and 1,1-dichloro-2-nitroethene in a water-based medium, without additional catalysts, emphasizing energy efficiency and high yields (F.-J. Zhu et al., 2015).
Biological Activities
Antibacterial Properties : Certain 1,3,4-oxadiazoles have shown potent antibacterial activity against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis (S. Arora et al., 2012).
Antitubercular and Antioxidant Activities : Novel 1,3,4-oxadiazole derivatives have demonstrated significant antitubercular activity against Mycobacterium tuberculosis, although their antioxidant activity was found to be lower (K. Prathap et al., 2014).
Molecular Docking and Anti-TB Activity : The synthesis of various 1,3,4-oxadiazole derivatives has led to insights into their reactivity and potential as anti-cancer drugs, supported by molecular docking studies. They also display moderate activity against M. tuberculosis (Abdul-Malek S. Al-Tamimi et al., 2018).
CNS Depressant Activity : Substituted 1,3,4-oxadiazoles have been synthesized and evaluated for central nervous system depressant activity, showing promising results in antidepressant, anticonvulsant, and antianxiety activities (Poonam Singh et al., 2012).
Structural and Spectral Studies
Crystal Structure Analysis : The structure of certain 1,3,4-oxadiazole compounds, including those with 4-chlorophenyl, has been analyzed, providing insights into their molecular geometry and interactions (Yu-Gang Yan et al., 2010).
Electrochemical Synthesis and Characterization : Electrochemical methods have been employed for synthesizing 1,3,4-oxadiazoles, with subsequent antibacterial and antifungal activity assessments (S. Kumar and P. Srivastava, 2019).
properties
IUPAC Name |
2-(3-chlorophenyl)-1,3,4-oxadiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2O/c9-7-3-1-2-6(4-7)8-11-10-5-12-8/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPPRLXXCIJKANA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=NN=CO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50640672 | |
Record name | 2-(3-Chlorophenyl)-1,3,4-oxadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50640672 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Chlorophenyl)-1,3,4-oxadiazole | |
CAS RN |
5378-33-6 | |
Record name | 2-(3-Chlorophenyl)-1,3,4-oxadiazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5378-33-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(3-Chlorophenyl)-1,3,4-oxadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50640672 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(3-chlorophenyl)-1,3,4-oxadiazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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